![molecular formula C11H12ClF4N B1447129 3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride CAS No. 1803602-12-1](/img/structure/B1447129.png)
3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
Vue d'ensemble
Description
“3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1803602-12-1 . It has a molecular weight of 269.67 . The compound is typically stored at temperatures around -10 degrees Celsius . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11F4N.ClH/c12-10(5-6-16-7-10)8-1-3-9(4-2-8)11(13,14)15;/h1-4,16H,5-7H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 269.67 . It is typically stored at temperatures around -10 degrees Celsius . It is usually in the form of a powder .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Approaches : Various methods for synthesizing compounds related to 3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride have been explored. This includes practical syntheses involving hydrogenation and N-alkylation processes (Vaid et al., 2012), as well as the development of fluorinated derivatives through processes like ozonation and catalytic hydrogenation (Kuznecovs et al., 2020).
Chemical Characteristics and Applications : The fluorination of pyrrolidine derivatives is a significant area of interest due to their applications in medicinal drugs and as organocatalysts. The synthesis often involves multistep processes starting from fluoroalkyl precursors (Pfund & Lequeux, 2017).
Medicinal Chemistry and Biological Applications
Molecular Recognition : The modification of proline's structure, through hydroxylation and fluorination, affects its recognition by biological systems. This is relevant for molecules containing pyrrolidine structures similar to 3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride. Such modifications can influence molecular interactions, as seen in studies involving fluoro-hydroxyprolines (Testa et al., 2018).
Development of Chemical Sensors : Fluorinated pyrrolidine derivatives have been used in the development of chemical sensors. For instance, a pyrrolidine constrained bipyridyl-dansyl conjugate was synthesized for selective sensing of Al(3+) ions (Maity & Govindaraju, 2010).
Synthetic Chemistry
Novel Synthetic Strategies : New strategies for the synthesis of fluorinated pyrrolidines include methods like C-F bond cleavage protocols, providing a supplementary approach to pyridine synthesis (Chen et al., 2010).
Synthesis of Fluorinated Heterocycles : Combining gold catalysis with Selectfluor, researchers synthesized fluorinated nitrogen heterocycles from aminoalkynes, demonstrating the versatility in creating fluorinated pyrrolidine derivatives (Simonneau et al., 2011).
Additional Applications
- Pharmacokinetic Studies : Although not directly related to 3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride, studies involving similar compounds have been used in human pharmacokinetic research, indicating the potential relevance of such compounds in drug development processes (Harrison et al., 2012).
Safety And Hazards
Orientations Futures
While specific future directions for “3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride” are not mentioned in the sources I found, similar compounds have been used in the agrochemical and pharmaceutical industries . It is expected that many novel applications will be discovered in the future .
Propriétés
IUPAC Name |
3-fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4N.ClH/c12-10(5-6-16-7-10)8-1-3-9(4-2-8)11(13,14)15;/h1-4,16H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDHTUPRMRJFSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=C(C=C2)C(F)(F)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole](/img/structure/B1447046.png)
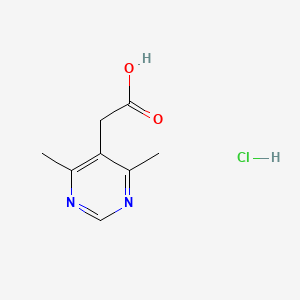
![[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B1447048.png)
![5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine](/img/structure/B1447049.png)
![3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1447050.png)
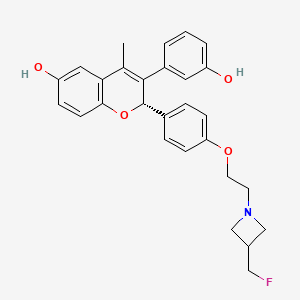
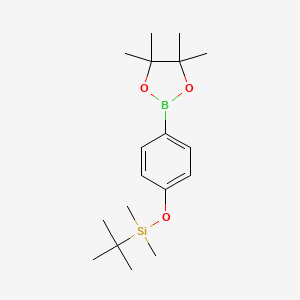
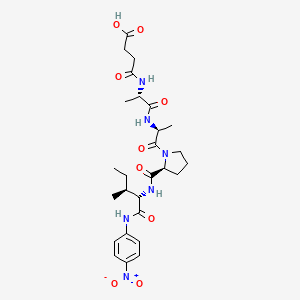
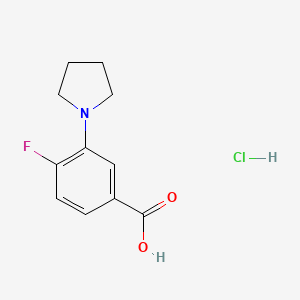
![Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1447063.png)

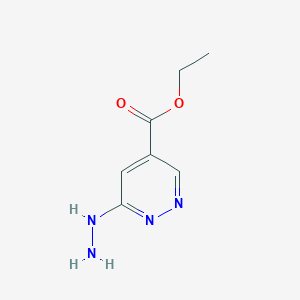
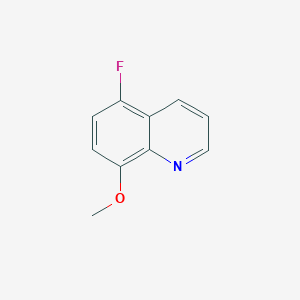
![2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1447069.png)